molecular formula C9H7ClN2O2S B2362352 6-Chloroquinoline-8-sulfonamide CAS No. 1094671-86-9

6-Chloroquinoline-8-sulfonamide

Cat. No.: B2362352
CAS No.: 1094671-86-9
M. Wt: 242.68
InChI Key: FQKQVVURFLWAAI-UHFFFAOYSA-N
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Description

6-Chloroquinoline-8-sulfonamide is a chemical compound with the molecular formula C9H7ClN2O2S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its various applications in medicinal chemistry and industrial processes due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 6-Chloroquinoline-8-sulfonamide are the enzymes involved in the synthesis of folate in bacteria and the heme polymerase in malarial trophozoites . The compound inhibits the action of these enzymes, thereby disrupting the metabolic processes of the pathogens .

Mode of Action

This compound interacts with its targets by competitively inhibiting their action. In the case of bacterial enzymes involved in folate synthesis, the compound acts as a competitive inhibitor, preventing the normal substrate from binding and thus halting the production of folate . For malarial trophozoites, this compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which is lethal to the parasite .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of folate in bacteria and the conversion of heme to hemazoin in malarial trophozoites . The inhibition of these pathways by this compound leads to a disruption in the metabolic processes of the pathogens, resulting in their death .

Pharmacokinetics

It can be inferred that like other sulfonamides, it is likely to be readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

The result of the action of this compound is the death of the pathogens. By inhibiting key enzymes and disrupting essential metabolic processes, the compound effectively kills the bacteria and malarial trophozoites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-8-sulfonamide typically involves the sulfonation of 6-chloroquinoline. One common method includes the reaction of 6-chloroquinoline with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Chloroquinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: Lacks the sulfonamide group but shares the quinoline core structure.

    8-Quinolinesulfonamide: Similar sulfonamide group but without the chlorine atom.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.

Uniqueness

6-Chloroquinoline-8-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloroquinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKQVVURFLWAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094671-86-9
Record name 6-chloroquinoline-8-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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